molecular formula C14H22ClN5O4 B2979855 7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione hydrochloride CAS No. 1216407-33-8

7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione hydrochloride

Cat. No. B2979855
CAS RN: 1216407-33-8
M. Wt: 359.81
InChI Key: MAMBNUVHJJVWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione hydrochloride is a useful research compound. Its molecular formula is C14H22ClN5O4 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformation

  • The purine fused-ring skeleton in the compound shows a planar configuration, while the morpholine ring adopts a chair conformation. This structure is stabilized by a network of intermolecular hydrogen bonds, and the conformation of the amino-hydroxyalkyl substituent is influenced by an intramolecular hydrogen bond (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

properties

IUPAC Name

7-(2-hydroxy-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4.ClH/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-3-5-23-6-4-18;/h9-10,20H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMBNUVHJJVWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCOCC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione hydrochloride

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